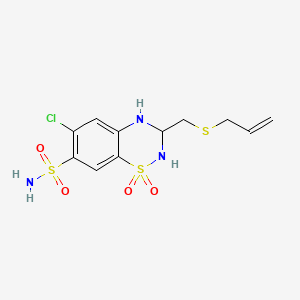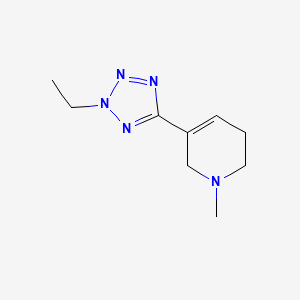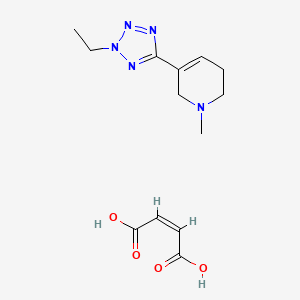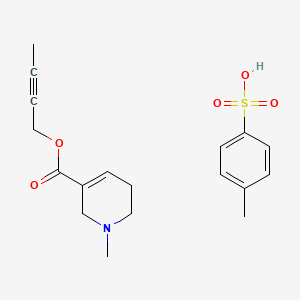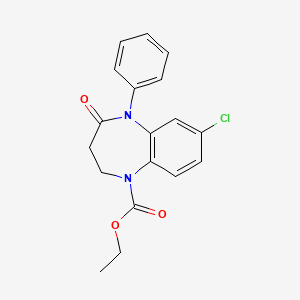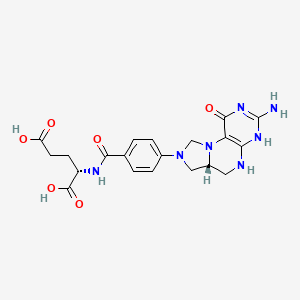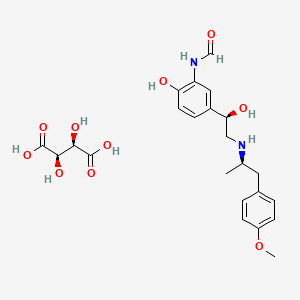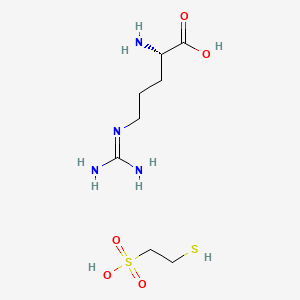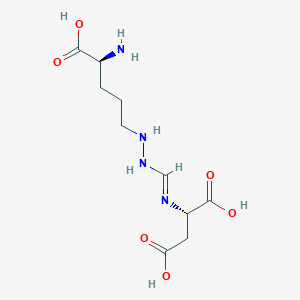
Atpo
Übersicht
Beschreibung
ATPO is a potent and Selective Ampa Receptor Antagonist.
Wissenschaftliche Forschungsanwendungen
1. Cytotoxic Effects of Extracellular ATP
ATP, when outside the cell (extracellular ATP or ATPo), is known to have cytotoxic effects on various cell types. Studies have shown that ATPo can induce apoptosis (programmed cell death) in certain cell lines. For example, in J774 mouse macrophages, ATPo leads to cell death not by apoptosis but through a Ca²⁺- and Na⁺-independent colloido-osmotic lysis process, suggesting a complex interaction with cell membranes (Murgia et al., 1992). Additionally, the role of protein tyrosine kinases and phosphatases in ATPo-induced apoptosis has been explored, indicating a nuanced regulation of cell death pathways (Bronte et al., 1996).
2. ATP Synthesis and Energy Transduction
ATP synthesis is primarily carried out by mitochondrial ATP synthase through a rotary catalytic mechanism. The structure and conformational states of ATP synthase, as revealed by cryo-EM studies, provide crucial insights into its function and the proton translocation mechanism essential for ATP production (Zhou et al., 2015). The process of energy transduction in ATP synthase, converting transmembrane ion gradients into ATP, is a vital aspect of cellular bioenergetics (Elston et al., 1998).
3. ATP in Cellular Signaling and Physiology
Extracellular ATP plays a significant role in various physiological processes. For instance, it is a trigger for the acrosome reaction in human spermatozoa, which is crucial for fertilization (Foresta et al., 1992). Additionally, ATP-induced calcium signaling in cells, like mouse thymocytes, suggests its involvement in cellular differentiation and immune responses (Ross et al., 1997).
4. ATP Detection and Monitoring
The development of specific fluorescent probes for ATP, such as Mito-Rh, allows for the real-time monitoring of ATP levels in cellular compartments like mitochondria. This is significant for understanding the dynamic changes in ATP concentration during various cellular events (Tan et al., 2017).
5. ATP and Bioinformatics
Genetic studies, such as those conducted by the Autism Tissue Program (ATP), utilize postmortem brain tissues to understand the genetic basis of disorders like autism. Such research endeavors enhance our understanding of genotype-phenotype correlations and gene expression in neurological disorders (Wintle et al., 2011).
6. ATP in Biotechnological Applications
ATP is involved in biotechnological applications like aqueous two-phase systems (ATPS) used for the extraction, separation, and purification of biomolecules. ATPS has applications in various fields, including the separation of precious metals and sewage treatment, due to its efficiency and eco-friendly nature (Iqbal et al., 2016).
Wirkmechanismus
Target of Action
ATPo, or Anti-Thyroid Peroxidase, is an autoantibody that targets one or more components on the thyroid . The most clinically relevant anti-thyroid autoantibodies are anti-thyroid peroxidase antibodies (anti-TPO antibodies, TPOAb), thyrotropin receptor antibodies (TRAb), and thyroglobulin antibodies (TgAb) . ATPo specifically targets the autoantigen TPO, a glycoprotein that catalyzes iodine oxidation and thyroglobulin tyrosyl iodination reactions in the thyroid gland .
Mode of Action
ATPo interacts with its target, the thyroid peroxidase (TPO), by binding to the conformational epitopes of the immunogenic carboxyl-terminal region of the TPO protein . This interaction can lead to thyroid cell damage through complement activation and antibody-dependent cell cytotoxicity .
Biochemical Pathways
ATPo affects the biochemical pathways involved in thyroid function. The primary event in autoimmune thyroid diseases is likely T-cell mediated, and many of the tissue consequences in both Graves’ and Hashimoto’s disease are caused by specific sub-sets of lymphocytes, lymphokines, as well as antibodies . ATPo plays a crucial role in these pathways, particularly in the production of autoantibodies and thyroiditis .
Pharmacokinetics
It is likely that ATPo follows similar pharmacokinetic properties as other antibodies, including distribution throughout the body via the circulatory system, metabolism primarily in the liver, and excretion through the kidneys .
Result of Action
The result of ATPo’s action is primarily observed in the thyroid gland. ATPo can cause thyroid cell damage, leading to changes in thyroid function . In particular, ATPo is associated with autoimmune thyroid diseases such as Hashimoto’s thyroiditis and Graves’ disease . In these conditions, the presence of ATPo can lead to hypothyroidism or hyperthyroidism, respectively .
Action Environment
Environmental factors can influence the action of ATPo. For example, selenium, an essential trace element, has been shown to have a protective effect against autoimmune thyroid diseases . Additionally, genetic and environmental factors participate in the mechanisms of autoimmune thyroid diseases pathogenesis . Therefore, the efficacy and stability of ATPo can be influenced by various environmental factors, including diet, exposure to certain chemicals, and even stress levels .
Eigenschaften
IUPAC Name |
2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O7P/c1-11(2,3)8-6(4-7(12)10(14)15)9(13-20-8)19-5-21(16,17)18/h7H,4-5,12H2,1-3H3,(H,14,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSOOCUNMTYPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NO1)OCP(=O)(O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404915 | |
| Record name | 2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252930-37-3 | |
| Record name | 2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of (RS)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid (ATPO)?
A1: (S)-ATPO acts as an antagonist at ionotropic glutamate receptors (iGluRs), specifically the AMPA-preferring GluR1-4 subtypes. [, ]
Q2: How does ATPO interact with its target?
A2: (S)-ATPO exhibits competitive antagonism, binding to the ligand-binding core of GluR1-4 receptors, similar to the antagonist DNQX, but through a distinct set of interactions. []
Q3: What are the downstream effects of ATPO binding to GluR1-4 receptors?
A3: (S)-ATPO binding inhibits the activation of these receptors, preventing agonist-induced depolarization and excitatory signaling. [, ]
Q4: Does ATPO have any agonist activity at iGluRs?
A4: While primarily an antagonist, ATPO demonstrates weak partial agonist activity at GluR5 and GluR5/KA2 receptor subtypes. []
Q5: Does ATPO interact with NMDA receptors?
A5: Despite being a structural analog of the NMDA antagonist AP7, neither (S)-ATPO nor (R)-ATPO demonstrate affinity for NMDA receptor sites. []
Q6: What is the molecular formula of ATPO?
A6: The molecular formula of ATPO is C12H21N2O7P.
Q7: What is the molecular weight of ATPO?
A7: The molecular weight of ATPO is 336.28 g/mol.
Q8: Is there any information available on the spectroscopic data of ATPO?
A8: The provided research papers primarily focus on the biological activity and structure-activity relationships of ATPO, and do not include detailed spectroscopic data.
Q9: Is there any information on the material compatibility and stability of ATPO under various conditions?
A9: The provided research papers focus on the biological activity of ATPO and do not provide information regarding its material compatibility or stability under different conditions.
Q10: Does ATPO exhibit any catalytic properties?
A10: ATPO is not described as a catalyst in the provided research papers. Its primary mode of action is through binding and modulating the activity of iGluRs.
Q11: Have computational methods been employed in studying ATPO?
A11: Yes, computational techniques, including molecular modeling, were used to analyze the binding site of ATPO on GluR2 and compare it with the antagonist DNQX. []
Q12: How does the stereochemistry of ATPO affect its activity?
A12: (S)-ATPO exhibits the antagonist and weak partial agonist activity at iGluRs, while (R)-ATPO is largely inactive in all tested systems. []
Q13: What is the role of the isoxazole moiety in ATPO's activity?
A13: The isoxazole ring primarily acts as a spacer in ATPO, suggesting that other scaffolds could potentially replace it without significant loss of activity. []
Q14: Can the phosphonomethoxy group of ATPO be modified without affecting its activity?
A14: While the provided papers do not explicitly address modifications to the phosphonomethoxy group, this structural element is likely crucial for its interaction with the glutamate binding site of iGluRs.
Q15: Is there any information about the stability and formulation strategies for ATPO?
A15: The provided research papers do not contain information regarding the stability or formulation of ATPO. They mainly focus on its in vitro characterization and mechanism of action.
Q16: Is there any information on SHE regulations related to ATPO?
A16: The provided research articles are primarily focused on the biological activity and characterization of ATPO and do not provide information about SHE regulations. As a research compound, it's crucial to adhere to all safety guidelines and regulations.
Q17: The research papers do not provide data on PK/PD, in vivo efficacy, resistance, toxicology, drug delivery, biomarkers, analytical methods, environmental impact, dissolution, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives, recycling, research infrastructure, historical context, or cross-disciplinary applications of ATPO.
A17: That is correct. The provided research primarily focuses on the in vitro characterization of ATPO, its interactions with specific iGluR subtypes, and its structure-activity relationships. Further research is needed to explore those other aspects.
Q18: Are there any cross-disciplinary applications of ATPO?
A18: While the provided papers focus on the pharmacological characterization of ATPO, its specific targeting of GluR1-4 subtypes could potentially be valuable in other disciplines. For example, ATPO might be used as a tool in neuroscience research to study the roles of these receptors in various physiological and pathological processes.
Q19: What is the significance of studying ATPO's effect on lymphocytes?
A19: Some of the provided research explores the impact of extracellular ATP (ATPo) on lymphocytes, including its ability to induce lysis and DNA fragmentation. [, , , ] While these studies don't directly involve ATPO, they highlight the broader role of ATP in immune cell function and cell death, potentially offering insights relevant to ATPO's mechanism of action.
Q20: Are there any studies investigating the combined effect of ATPO with other cytokines or drugs?
A20: While not explicitly studied, the finding that co-administration of extracellular ATP with TNF or lymphotoxin enhances cell death suggests a potential avenue for investigating synergistic effects between ATPO and other therapeutic agents. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



